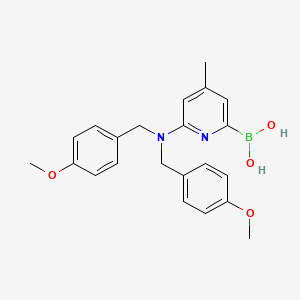
(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with bis(4-methoxybenzyl)amino and methyl groups. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of boronic esters as intermediates. The process includes the selective installation of acyl, silyl ether, and para-methoxybenzyl ether groups to glycoside substrates, employing phenylboronic esters as protected intermediates . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of boronic ester formation and deprotection, as well as the use of efficient and practical protocols for selective functionalization, can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced using reagents such as sodium borohydride (NaBH4) to yield secondary amines.
Substitution: The aromatic rings and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features, used in the synthesis of azo dyes and dithiocarbamates.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid stands out due to its unique combination of a boronic acid group with a pyridine ring and bis(4-methoxybenzyl)amino substitution
Eigenschaften
Molekularformel |
C22H25BN2O4 |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methylpyridin-2-yl]boronic acid |
InChI |
InChI=1S/C22H25BN2O4/c1-16-12-21(23(26)27)24-22(13-16)25(14-17-4-8-19(28-2)9-5-17)15-18-6-10-20(29-3)11-7-18/h4-13,26-27H,14-15H2,1-3H3 |
InChI-Schlüssel |
MEEKEKLPJMXOBL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
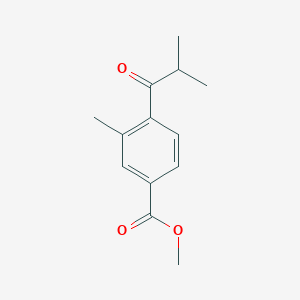
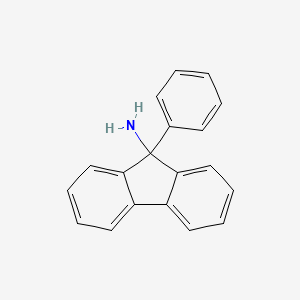
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)
![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
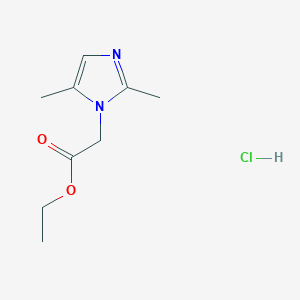
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
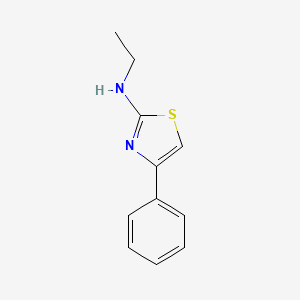
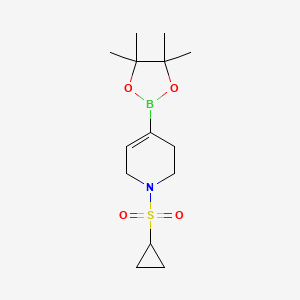
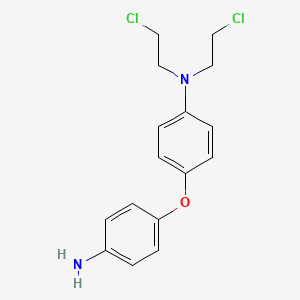

![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)
